molecular formula C14H25NO11 B8259016 Glcnac-1-2-man

Glcnac-1-2-man

Cat. No.: B8259016
M. Wt: 383.35 g/mol
InChI Key: WCIQTQUMKQRLKV-ZTGOBPNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glcnac-1-2-man is a useful research compound. Its molecular formula is C14H25NO11 and its molecular weight is 383.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Protein N-Glycosylation

GlcNAc-1-2-Man is involved in the early steps of protein N-glycosylation in the endoplasmic reticulum. This process starts with the transfer of a 14-sugar glycan, including GlcNAc, to nascent proteins. The Glc(3)Man(9)GlcNAc(2) moiety is the substrate for oligosaccharyltransferase, playing a crucial role in the folding and quality control of glycoproteins. The study of malectin, a membrane-anchored ER protein, has shed light on its recognition of the Glc(2)-N-glycan, which includes GlcNAc, and its potential role in N-glycosylated protein genesis and processing (Schallus et al., 2008).

2. Structural Analysis and Sequencing

This compound structures play a key role in determining the branching pattern and sequences in N-linked oligosaccharides. The nuclear Overhauser effect, a nuclear magnetic resonance technique, has been utilized to establish the presence and arrangement of Man alpha 1-2, GlcNAc beta 1-2, and Man alpha 1-3 residues, offering a rapid approach to elucidate carbohydrate chain sequences (Brisson & Carver, 1983).

3. Glycoprotein Synthesis and ER Quality Control

Class I alpha 1,2-mannosidases, involved in glycoprotein synthesis and endoplasmic reticulum quality control, interact with this compound structures. These enzymes are key in forming Man(8)GlcNAc(2) isomer B from Man(9)GlcNAc(2), which includes GlcNAc. Their role in ER quality control and the proteasomal degradation of misfolded glycoproteins highlights the significance of this compound in cellular processes (Herscovics, 2001).

4. Glycosidase Activity in Glycoprotein Processing

In glycoprotein processing, this compound structures are targeted by glucosidase II, a glycoprotein-processing enzyme. This enzyme cleaves glucose residues from N-linked oligosaccharides in the endoplasmic reticulum, demonstrating the crucial role of this compound in the maturation of glycoproteins (Watanabe et al., 2009).

5. Role in O-GlcNAc Modification

Beta-N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytosolic proteins, where GlcNAc is a critical component, plays a role in transcription and signal transduction events. Studies on O-GlcNAc highlight its function as a regulatory modification and its potential involvement in apoptosis, neurodegeneration, and as a metabolic sensor (Wells, Whelan, & Hart, 2003).

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-5(19)15-9-13(24)12(23)8(4-18)26-14(9)25-7(3-17)11(22)10(21)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7-,8-,9-,10-,11-,12-,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIQTQUMKQRLKV-ZTGOBPNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956118
Record name 2-O-{2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34621-73-3
Record name N-Acetylglucosaminyl-1-2-mannopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034621733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-O-{2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.